
5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one is a complex organic compound with significant applications in various scientific fields The compound consists of two distinct parts: 5-Nitrohexahydropyrimidine-2,4,6-trione, a derivative of barbituric acid, and 1-pyridin-1-ium-1-yloctan-2-one, a pyridinium derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione typically involves the nitration of hexahydropyrimidine-2,4,6-trione. This process requires careful control of reaction conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this synthesis include nitric acid and sulfuric acid as nitrating agents.
1-Pyridin-1-ium-1-yloctan-2-one can be synthesized through the quaternization of pyridine with octan-2-one. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of these compounds often involves large-scale nitration and quaternization processes. These methods are optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitrohexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas and a metal catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
1-Pyridin-1-ium-1-yloctan-2-one can undergo:
Nucleophilic Substitution: The pyridinium ion can be attacked by nucleophiles, leading to the substitution of the pyridinium group.
Reduction: The carbonyl group in octan-2-one can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.
Reduction: Formation of amino derivatives or alcohols.
Substitution: Formation of substituted pyrimidine or pyridinium derivatives.
Applications De Recherche Scientifique
5-Nitrohexahydropyrimidine-2,4,6-trione and 1-pyridin-1-ium-1-yloctan-2-one have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Nitrohexahydropyrimidine-2,4,6-trione involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular processes. The pyridinium derivative can interact with cellular membranes, affecting membrane potential and ion transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrobarbituric Acid: Similar structure but lacks the pyridinium component.
Hexahydropyrimidine-2,4,6-trione: Parent compound without the nitro group.
Pyridinium Salts: Various derivatives with different alkyl or acyl groups.
Uniqueness
The combination of the nitro-substituted pyrimidine and the pyridinium derivative in 5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one imparts unique chemical and biological properties
Propriétés
Numéro CAS |
6322-28-7 |
|---|---|
Formule moléculaire |
C17H23N4O6+ |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
5-nitro-1,3-diazinane-2,4,6-trione;1-pyridin-1-ium-1-yloctan-2-one |
InChI |
InChI=1S/C13H20NO.C4H3N3O5/c1-2-3-4-6-9-13(15)12-14-10-7-5-8-11-14;8-2-1(7(11)12)3(9)6-4(10)5-2/h5,7-8,10-11H,2-4,6,9,12H2,1H3;1H,(H2,5,6,8,9,10)/q+1; |
Clé InChI |
UBFYLQQIJAHWBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C[N+]1=CC=CC=C1.C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
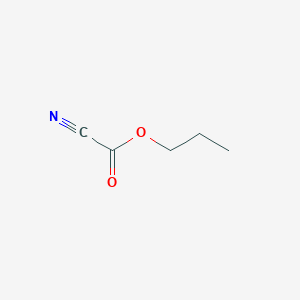
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


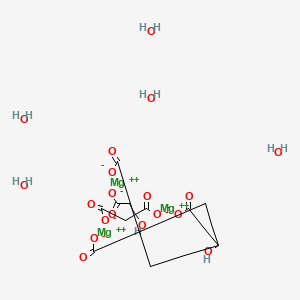
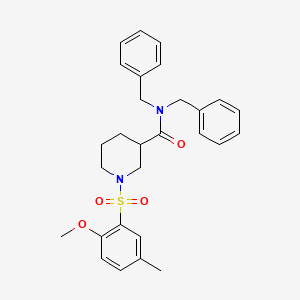
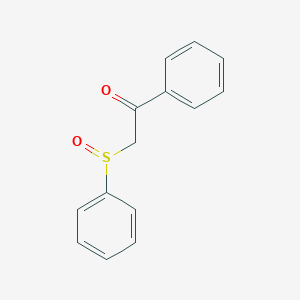
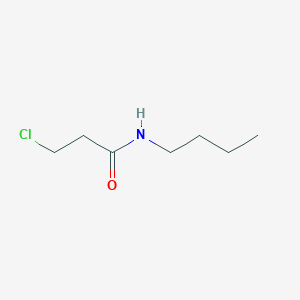



![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
